molecular formula C13H15N3O2 B15357157 N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide

N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide

Cat. No.: B15357157
M. Wt: 245.28 g/mol
InChI Key: LQOAAJMJOIDWDM-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide is a chemical compound belonging to the class of pyrazolones, which are heterocyclic organic compounds containing a pyrazolone ring

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C13H15N3O2/c1-3-12(17)14-10-4-6-11(7-5-10)16-13(18)8-9(2)15-16/h4-7H,3,8H2,1-2H3,(H,14,17)

InChI Key

LQOAAJMJOIDWDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2C(=O)CC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide typically involves the reaction of 3-methyl-5-oxo-4H-pyrazole with 4-aminophenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases.

Medicine: The compound has been investigated for its therapeutic potential in the treatment of conditions such as pain, inflammation, and oxidative stress-related disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide exerts its effects involves the modulation of specific molecular targets and pathways. The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress responses, leading to the inhibition of these pathways and the reduction of associated symptoms.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

  • Receptors: It may also interact with receptors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play a role in the regulation of inflammatory and oxidative stress responses.

Comparison with Similar Compounds

  • 3-chloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

  • 1-(2-chloro-5-sulfophenyl)-3-methyl-5-pyrazolone

These compounds share the pyrazolone core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

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